molecular formula C14H15Cl2N5S B13373851 N-{[6-(3,4-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-N-ethylethanamine

N-{[6-(3,4-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-N-ethylethanamine

Cat. No.: B13373851
M. Wt: 356.3 g/mol
InChI Key: VWETZTIOKNCGJE-UHFFFAOYSA-N
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Description

N-{[6-(3,4-Dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-N-ethylethanamine is a heterocyclic compound featuring a fused [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole core. Key structural attributes include:

  • Position 6 substitution: A 3,4-dichlorophenyl group, which introduces electron-withdrawing chlorine atoms that may enhance lipophilicity and influence receptor binding .
  • Position 3 substitution: A methylene-linked N-ethyl-N-ethylethanamine group (-CH₂-N(CH₂CH₃)₂), contributing a branched aliphatic amine that could modulate solubility and pharmacokinetic properties.

The molecular formula is C₁₄H₁₇Cl₂N₅S, with a calculated molar mass of 357.97 g/mol.

Properties

Molecular Formula

C14H15Cl2N5S

Molecular Weight

356.3 g/mol

IUPAC Name

N-[[6-(3,4-dichlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl]-N-ethylethanamine

InChI

InChI=1S/C14H15Cl2N5S/c1-3-20(4-2)8-12-17-18-14-21(12)19-13(22-14)9-5-6-10(15)11(16)7-9/h5-7H,3-4,8H2,1-2H3

InChI Key

VWETZTIOKNCGJE-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC1=NN=C2N1N=C(S2)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

[Synthesis of 1,2,4-Triazolo[3,4-b]thiadiazole]](pplx://action/followup)

The core heterocycle is typically synthesized via cyclization reactions involving thiosemicarbazide derivatives and suitable heterocyclic precursors.

  • Method:

    • Condensation of 2-aminothiophenol derivatives with hydrazides or acyl hydrazines under reflux conditions in polar solvents such as ethanol or dimethylformamide (DMF).
    • Cyclization is facilitated by dehydrating agents like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).
  • Reaction Conditions:

    • Temperature: 80–120°C
    • Solvent: Ethanol or DMF
    • Duration: 4–8 hours
  • Outcome:

    • Formation of the fused heterocyclic ring system with high regioselectivity.

Functionalization at the 6-position

  • The 6-position is functionalized with the 3,4-dichlorophenyl group via nucleophilic aromatic substitution or Suzuki coupling, depending on the precursor's nature.

Introduction of the 3,4-Dichlorophenyl Group

Suzuki-Miyaura Coupling

  • Reagents:

    • 3,4-dichlorophenylboronic acid or ester
    • Palladium catalyst (e.g., Pd(PPh₃)₄)
    • Base (potassium carbonate or sodium carbonate)
    • Solvent: Toluene, ethanol, or a mixture
  • Procedure:

    • The heterocyclic precursor bearing a suitable leaving group (e.g., halogen at the 6-position) undergoes palladium-catalyzed coupling with the phenylboronic acid derivative under reflux conditions.
  • Reaction Conditions:

    • Temperature: 80–100°C
    • Duration: 12–24 hours
  • Outcome:

    • Selective attachment of the dichlorophenyl group at the 6-position, yielding the intermediate with the desired aromatic substitution.

Alkylation to Introduce the N-ethylethanamine Side Chain

Nucleophilic Substitution

  • The heterocyclic core with a reactive methyl or halogen substituent at the 3-position is alkylated with N-ethylethanamine.

  • Method:

    • Use of alkyl halides such as N-ethylbromoethanamine or N-ethylchloroethanamine in the presence of a base (e.g., potassium carbonate) to facilitate nucleophilic substitution.
  • Reaction Conditions:

    • Solvent: Acetone or acetonitrile
    • Temperature: 60–80°C
    • Duration: 6–12 hours
  • Outcome:

    • Formation of the target compound with the N-ethylethanamine side chain attached at the 3-position.

Purification and Characterization

  • The crude product is purified via recrystallization from ethanol, DMF, or acetonitrile to obtain high-purity compounds.

  • Characterization involves NMR spectroscopy, mass spectrometry, IR spectroscopy, and elemental analysis to confirm structure and purity.

Alternative Synthetic Approaches

Microwave-Assisted Synthesis

Recent advances include microwave irradiation to accelerate cyclization and coupling steps, leading to higher yields and reduced reaction times. This technique is particularly useful for complex heterocyclic synthesis, including the formation of fused triazolothiadiazole systems.

Multi-Component Reactions

Some protocols utilize multi-component reactions (MCRs) to assemble the heterocyclic core in a single step, combining hydrazines, isothiocyanates, and aldehydes under optimized conditions.

Summary Data Table

Step Reagents Conditions Purpose Yield (%) References
1 Hydrazides + thiocyanates Reflux in ethanol Cyclization to heterocycle 70–85 ,
2 3,4-Dichlorophenylboronic acid Pd catalyst, base, reflux Aromatic substitution 65–78 ,
3 N-ethylbromoethanamine Acetonitrile, reflux Side chain attachment 60–75 ,

Chemical Reactions Analysis

Types of Reactions

N-{[6-(3,4-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-N-ethylethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-{[6-(3,4-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-N-ethylethanamine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-{[6-(3,4-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-N-ethylethanamine involves the inhibition of specific enzymes and pathways. For instance, it may inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory prostaglandins. Additionally, it may interfere with the NF-κB signaling pathway, which is involved in inflammation and cancer progression .

Comparison with Similar Compounds

Position 6 Substitution

  • Compound : The 4-tert-butylphenyl group introduces steric bulk and moderate hydrophobicity, which may enhance metabolic stability .
  • Compound : The benzamide-linked phenyl group adds hydrogen-bonding capacity (amide NH and carbonyl), improving solubility compared to halogenated analogs .
  • Compound: The acetamide-phenoxy group combines polar (amide) and hydrophobic (chloro-methyl) motifs, suggesting balanced solubility and target affinity .

Position 3 Substitution

  • & 2 Compounds : Dimethylaniline () and ethyl () groups prioritize hydrophobicity or simplicity, respectively. The ethyl group in reduces steric hindrance compared to branched amines.
  • Compound : Ethyl substitution mirrors but pairs with a larger Position 6 group, leading to higher molar mass (441.93 g/mol) and possible steric challenges .

Molecular Weight and Drug-Likeness

  • The target compound (357.97 g/mol) falls within Lipinski’s “Rule of Five” (MW <500), favoring oral bioavailability.

Biological Activity

N-{[6-(3,4-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-N-ethylethanamine is a compound of significant interest due to its potential biological activities, particularly in the realm of anticancer research. This article explores its biological activity based on diverse sources and research findings.

Chemical Structure and Properties

The compound features a complex molecular structure characterized by the presence of a triazole and thiadiazole moiety. Its chemical formula is represented as C17H19Cl2N5SC_{17}H_{19}Cl_2N_5S. The inclusion of a dichlorophenyl group is noteworthy for its potential influence on biological activity.

Anticancer Activity

Recent studies have indicated that derivatives of 1,3,4-thiadiazoles exhibit significant anticancer properties. For instance:

  • Cytotoxicity : Research has shown that various thiadiazole derivatives can effectively inhibit the growth of multiple cancer cell lines. For example, compounds with similar structural features demonstrated IC50 values as low as 0.74 μg/mL against human colon cancer (HCT116) and lung cancer (H460) cell lines .
  • Mechanism of Action : The mechanism underlying the anticancer activity often involves the induction of apoptosis and cell cycle arrest. For instance, compounds related to thiadiazoles have been reported to activate caspases that lead to programmed cell death in cancer cells .

Table: Summary of Anticancer Activity

CompoundCell LineIC50 Value (μg/mL)Mechanism
Compound AHCT1160.74Apoptosis induction
Compound BH46010.0Cell cycle arrest
N-{...}SK-MEL-24.27ERK1/2 inhibition

Structure-Activity Relationship (SAR)

The biological activity of this compound can be understood through SAR studies. Modifications in the substituents on the thiadiazole ring significantly impact the potency and selectivity against cancer cell lines. For example:

  • Substituting chlorine with fluorine has been shown to enhance anticancer activity .
  • The presence of electron-withdrawing groups often increases the cytotoxic potential of these compounds .

Case Studies

Several case studies highlight the efficacy of compounds similar to N-{...} in preclinical models:

  • Hosseinzadeh et al. (2013) : Investigated a series of thiadiazole derivatives against prostate (PC3), breast (MCF7), and neuroblastoma (SKNMC) cell lines. The most potent derivative exhibited an IC50 value of 1.7 μM against pancreatic cancer cells .
  • Almasirad et al. (2016) : Reported on new series of thiadiazole derivatives showing notable cytotoxicity against leukemia and ovarian cancer cell lines .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for higher yield?

  • Methodological Answer : The synthesis typically involves cyclization of 4-amino-5-mercapto-1,2,4-triazole with substituted aldehydes (e.g., 3,4-dichlorobenzaldehyde) under reflux with phosphorus oxychloride (POCl₃) as a dehydrating agent. Ethylation of intermediates using ethyl iodide in basic conditions (e.g., K₂CO₃) yields the final product. Optimization strategies include:

  • Varying reaction time (6–12 hours) and temperature (80–100°C) .
  • Testing solvent systems (ethanol, DMF) to improve solubility of intermediates .
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to achieve >95% purity .

Q. How should researchers characterize the structural and electronic properties to confirm identity and purity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., ethyl groups at 1.2–1.4 ppm, aromatic protons at 7.2–8.1 ppm) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., C₁₅H₁₅Cl₂N₅S: [M+H]⁺ = 368.3) .
  • X-ray Crystallography : Resolve crystal packing and confirm fused triazole-thiadiazole ring geometry (bond angles: 105–120°) .
  • HPLC : Monitor purity (>98%) using C18 columns and UV detection at 254 nm .

Q. What in vitro assays are appropriate for initial pharmacological screening?

  • Methodological Answer :

  • Anticancer Activity : MTT assay using human cancer cell lines (e.g., MCF-7, A549) with IC₅₀ calculations .
  • Antimicrobial Screening : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Enzyme Inhibition : Fluorescence-based assays for kinases (e.g., EGFR) or proteases (e.g., MMP-9) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize pharmacological profiles?

  • Methodological Answer :

  • Substituent Variation : Replace 3,4-dichlorophenyl with electron-withdrawing (e.g., nitro) or bulky groups (e.g., naphthyl) to modulate target binding .
  • Bioisosteric Replacement : Substitute thiadiazole with pyridazine or triazine rings to enhance metabolic stability .
  • Pharmacokinetic Profiling : Measure logP (e.g., 2.8–3.5 via shake-flask method) and plasma protein binding (equilibrium dialysis) to correlate hydrophobicity with activity .

Q. What strategies resolve contradictions between in vitro and in vivo efficacy data?

  • Methodological Answer :

  • Metabolic Stability : Use liver microsomes (human/rat) to identify rapid degradation (e.g., CYP3A4-mediated oxidation) .
  • Formulation Optimization : Test solubility enhancers (e.g., PEG-400) or nanoparticle encapsulation for improved bioavailability .
  • Toxicogenomics : RNA-seq analysis of liver/kidney tissues to detect off-target effects .

Q. How can computational methods predict target interactions and guide experimental validation?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model binding to ATP pockets (e.g., EGFR; docking score ≤-9.0 kcal/mol) .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor stability (e.g., RMSD <2.0 Å over 100 ns) .
  • QSAR Modeling : Develop 3D-QSAR models (CoMFA/CoMSIA) using IC₅₀ data from analogs .

Q. What techniques study metabolic stability and degradation pathways in preclinical development?

  • Methodological Answer :

  • LC-MS/MS : Identify Phase I metabolites (oxidation, dealkylation) and Phase II conjugates (glucuronidation) in hepatocyte incubations .
  • Reactive Metabolite Trapping : Use glutathione (GSH) adducts to detect electrophilic intermediates .
  • Stability Studies : Assess pH-dependent degradation (1–13) and photostability under ICH guidelines .

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